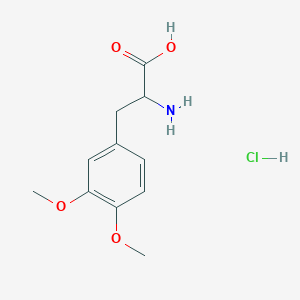![molecular formula C6H12ClNO2 B6600766 hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers CAS No. 2219378-84-2](/img/structure/B6600766.png)
hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers (HDPH) is a novel compound that has been synthesized in the laboratory and is being studied for its potential applications in scientific research. HDPH is a hydrochloride salt of a dioxinopyrrole, which is a heterocyclic compound with a ring structure composed of six carbon atoms, two oxygen atoms and one nitrogen atom. HDPH is a mixture of two diastereomers, which are stereoisomers that are not mirror images of each other but have the same molecular formula. HDPH has been shown to have a range of biochemical and physiological effects and is being studied for its potential use in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers is not yet fully understood. However, it is believed that hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers acts through a number of mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, the inhibition of protein kinases, and the modulation of gene expression.
Biochemical and Physiological Effects
hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has been shown to have a range of biochemical and physiological effects. In animal studies, hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has been shown to reduce inflammation, inhibit tumor growth, and reduce bacterial growth. It has also been shown to reduce oxidative stress, increase cell viability, and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable at room temperature. Furthermore, it has a wide range of biochemical and physiological effects, making it suitable for a variety of applications. However, hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers also has some limitations. For example, it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has a number of potential future applications. It could be used in drug discovery and development, as it has been shown to have a range of biochemical and physiological effects. Furthermore, it could be used in cell culture experiments, as it has been shown to increase cell viability. Additionally, it could be used in enzyme inhibition studies, as it has been shown to inhibit certain protein kinases. Finally, it could be used in gene expression studies, as it has been shown to modulate gene expression.
Métodos De Síntesis
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers was first synthesized from a reaction between 1,4-dioxin-2-one and pyrrole in the presence of an acid catalyst. The reaction was conducted in a mixture of anhydrous hydrochloric acid and dichloromethane at room temperature. The reaction yielded a mixture of two diastereomers, which were separated by column chromatography. The two diastereomers were then purified and characterized using 1H and 13C nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has been studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers has also been studied for its potential use in laboratory experiments, such as cell culture, drug screening, and enzyme inhibition.
Propiedades
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h5-7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOUDJYJUGNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2O1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

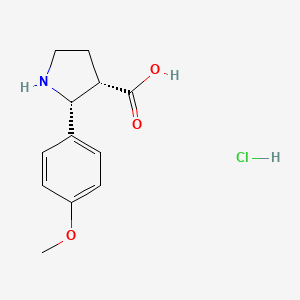
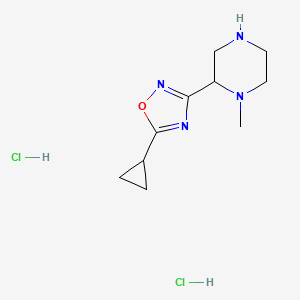
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)

![benzyl N-[3-(difluoromethoxy)propyl]carbamate](/img/structure/B6600729.png)
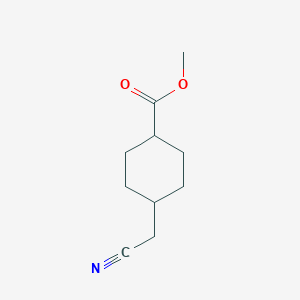
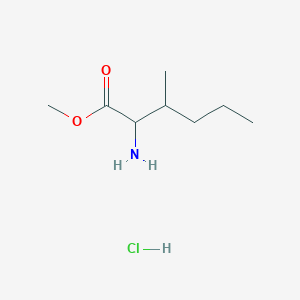
![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)



